2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multiple steps. The starting materials often include 4-hydroxy-6,7-dimethoxyquinazoline and 2-hydroxy-2-phenylethylamine. The key steps involve:
Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.
Thioether Formation: The quinazoline core is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The hydroxyl and methoxy groups on the quinazoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxyquinazoline: Shares the quinazoline core but lacks the sulfanyl and acetamide groups.
2-hydroxy-2-phenylethylamine: Contains the phenylethylamine moiety but lacks the quinazoline core and sulfanyl group.
Uniqueness
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to its combination of a quinazoline core, sulfanyl group, and acetamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H23N3O5S/c1-28-17-8-14-15(9-18(17)29-2)23-19(24-21(14)27)11-30-12-20(26)22-10-16(25)13-6-4-3-5-7-13/h3-9,16,25H,10-12H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
WUSRIWXIRGJUBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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